molecular formula C10H12ClN3 B1432552 6-chloro-N,2-dicyclopropylpyrimidin-4-amine CAS No. 617716-49-1

6-chloro-N,2-dicyclopropylpyrimidin-4-amine

Cat. No.: B1432552
CAS No.: 617716-49-1
M. Wt: 209.67 g/mol
InChI Key: QNGRNGLSWRHCHW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-chloro-N,2-dicyclopropylpyrimidin-4-amine is not explicitly provided in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results .

Scientific Research Applications

Amination Reactions

The amination of pyrimidines, including compounds like 6-chloro-N,2-dicyclopropylpyrimidin-4-amine, has been extensively studied. For instance, Rasmussen and Plas (2010) explored the amination of various halogenopyrimidines, revealing insights into the mechanisms and products of these reactions (Rasmussen & Plas, 2010). This research is crucial for understanding the chemical transformations of pyrimidine derivatives.

Crystal and Molecular Structures

The structural analysis of pyrimidine derivatives, closely related to this compound, has been conducted to understand their molecular configurations. Odell et al. (2007) detailed the crystal structures of benzyl-chloro-methylpyrimidin-yl)amines, providing insight into conformational differences and hydrogen-bonding interactions in these compounds (Odell, McCluskey, Failes, & Tiekink, 2007).

Reactivity Studies

Research by McKeveney et al. (2004) on 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, a compound similar to this compound, has provided insights into the reactivity and substitution patterns of pyrimidine derivatives. Their work helps in understanding the chemical behavior of pyrimidine compounds in various reactions (McKeveney, Quinn, Janssen, & Healy, 2004).

Ring Transformations

Studies on ring transformations in reactions of heterocyclic halogeno compounds, such as those involving pyrimidines, shed light on the dynamic chemical processes these compounds undergo. The research by Meeteren and Plas (2010) on the conversion of chlorophenylpyrimidine into aminophenylpyrimidine offers valuable insights into the mechanisms of these transformations (Meeteren & Plas, 2010).

Biological Activity

Investigations into the biological activity of pyrimidine derivatives are crucial for their potential applications in medicine and pharmacology. For example, the study of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives by Bennett et al. (1981) focused on their antihypertensive activity, demonstrating the therapeutic potential of these compounds (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Mechanism of Action

The mechanism of action for 6-chloro-N,2-dicyclopropylpyrimidin-4-amine is not specified in the search results.

Safety and Hazards

The compound has several safety precautions associated with it. For example, it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It should be stored in a cool place, and the container should be kept tightly closed .

Future Directions

The future directions for the research and application of 6-chloro-N,2-dicyclopropylpyrimidin-4-amine are not specified in the search results .

Properties

IUPAC Name

6-chloro-N,2-dicyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c11-8-5-9(12-7-3-4-7)14-10(13-8)6-1-2-6/h5-7H,1-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGRNGLSWRHCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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